

# Navitoclax-d8: A Technical Guide to its Certificate of Analysis

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## Compound of Interest

Compound Name: Navitoclax-d8

Cat. No.: B10827330

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for **Navitoclax-d8**, a deuterated analog of the potent Bcl-2 family protein inhibitor, Navitoclax. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to ensure the identity, purity, and overall quality of this critical research compound.

## Quantitative Data Summary

A typical Certificate of Analysis for **Navitoclax-d8** will include a range of quantitative tests to confirm its chemical properties and purity. The following tables summarize the expected specifications and representative results.

Table 1: General Information and Physical Properties

Parameter	Specification	Representative Result
Product Name	Navitoclax-d8	Navitoclax-d8
CAS Number	1217620-38-6	1217620-38-6
Molecular Formula	C <sub>47</sub> H <sub>47</sub> D <sub>8</sub> ClF <sub>3</sub> N <sub>5</sub> O <sub>6</sub> S <sub>3</sub>	C <sub>47</sub> H <sub>47</sub> D <sub>8</sub> ClF <sub>3</sub> N <sub>5</sub> O <sub>6</sub> S <sub>3</sub>
Molecular Weight	982.66 g/mol	982.66 g/mol
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO	Conforms

Table 2: Purity and Identity

Test	Method	Specification	Representative Result
Purity (HPLC)	HPLC-UV	≥98.0%	99.71%
Deuterated Forms (d <sub>1</sub> -d <sub>8</sub> )	Mass Spectrometry	≥99%	Conforms[1]
Identity ( <sup>1</sup> H NMR)	<sup>1</sup> H NMR	Conforms to structure	Conforms
Identity (Mass Spec)	ESI-MS	Conforms to molecular weight	Conforms

Table 3: Residual Solvents and Water Content

Test	Method	Specification	Representative Result
Residual Solvents	GC-HS	≤0.5%	<0.1%
Water Content	Karl Fischer Titration	≤0.5%	0.2%

Table 4: Elemental Analysis

Element	Theoretical %	Actual %
Carbon (C)	57.44	57.38
Hydrogen (H)	4.82	4.85
Nitrogen (N)	7.13	7.09

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Navitoclax-d8**. Below are the protocols for the key experiments cited in the Certificate of Analysis.

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Navitoclax-d8** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Autosampler and data acquisition software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

- Sample Preparation: Accurately weigh and dissolve a sample of **Navitoclax-d8** in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 µL
  - Column Temperature: 30 °C
  - UV Detection: 254 nm
  - Gradient Program:
    - 0-5 min: 50% B
    - 5-25 min: 50-95% B
    - 25-30 min: 95% B
    - 30-31 min: 95-50% B
    - 31-35 min: 50% B
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

## Mass Spectrometry (MS) for Identity and Deuterated Form Confirmation

Objective: To confirm the molecular weight of **Navitoclax-d8** and verify the incorporation of deuterium atoms.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

- Electrospray Ionization (ESI) source

Procedure:

- Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer, or an LC-MS run can be performed.
- MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Scan Range:  $m/z$  100-1200
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
- Data Analysis: The mass spectrum should show a prominent peak corresponding to the  $[M+H]^+$  ion of **Navitoclax-d8** (expected  $m/z \approx 983.6$ ). The isotopic distribution pattern will confirm the presence of the eight deuterium atoms.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Navitoclax-d8**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Reagents:

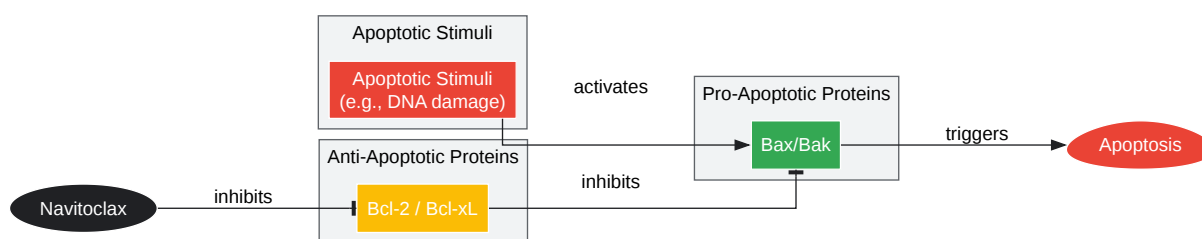
- Deuterated solvent (e.g., DMSO- $d_6$ )

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Navitoclax-d8** in ~0.7 mL of the deuterated solvent.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard proton NMR spectrum.
  - The absence or significant reduction of signals corresponding to the protons on the deuterated morpholine ring, compared to the spectrum of non-deuterated Navitoclax, confirms the location of the deuterium labels.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a standard carbon-13 NMR spectrum.
  - The chemical shifts of the carbon atoms should be consistent with the proposed structure.
- Data Analysis: The chemical shifts, coupling constants, and integration values of the observed signals are compared with the expected values for the **Navitoclax-d8** structure.

## Mandatory Visualizations

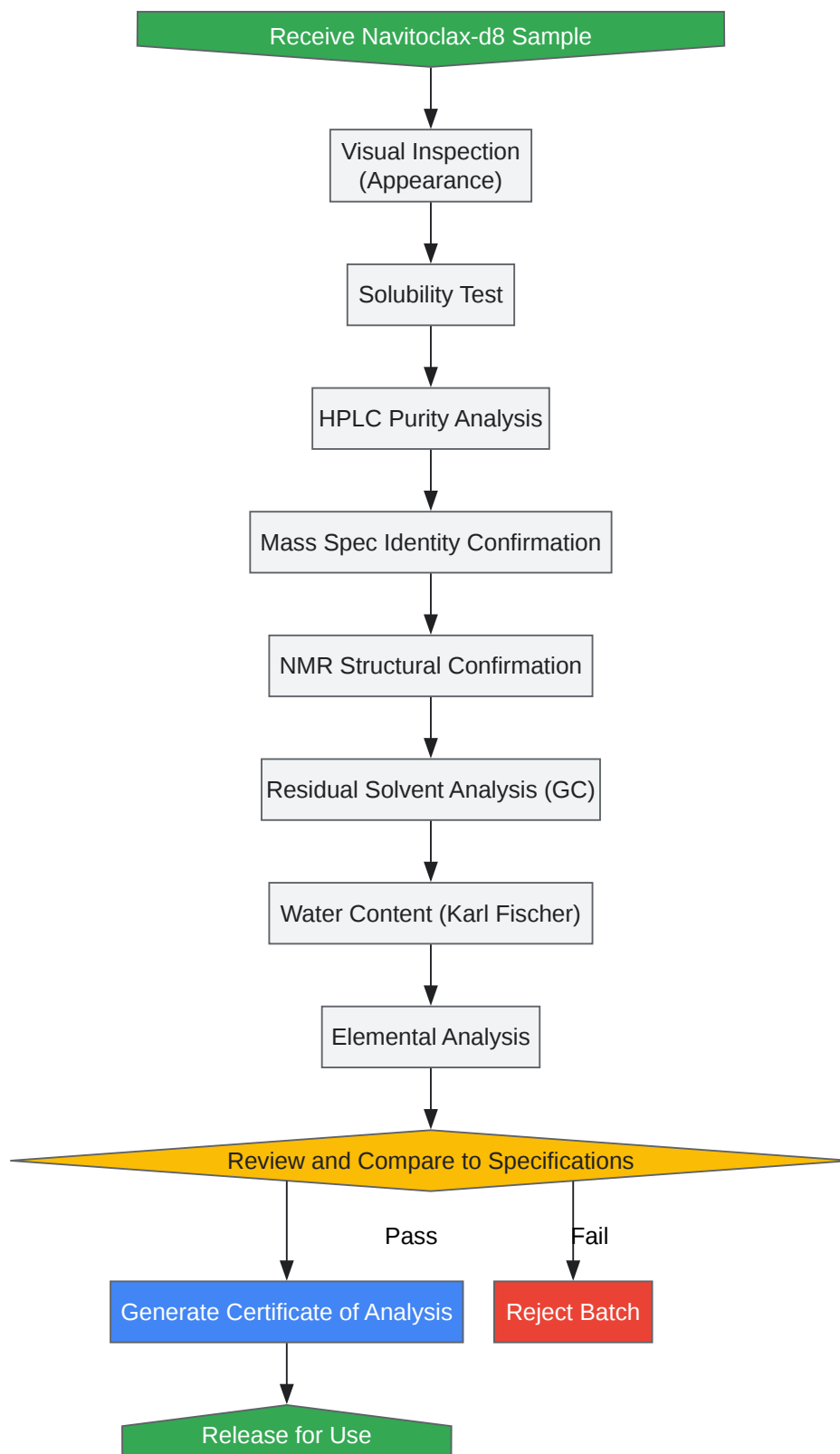
### Signaling Pathway of Navitoclax



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Caption: Simplified signaling pathway of Navitoclax-induced apoptosis.

## Experimental Workflow for Navitoclax-d8 Quality Control



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Caption: A typical workflow for the quality control of a **Navitoclax-d8** batch.

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## References

- 1. NMR analysis of carboxylate isotopomers of  $^{13}\text{C}$ -metabolites by chemoselective derivatization with  $^{15}\text{N}$ -cholamine - PMC [pmc.ncbi.nlm.nih.gov]
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